2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride
Description
This compound is a piperazine-based derivative featuring a 2-chloroethanone moiety and a substituted benzyl group (3-fluoro-4-methoxyphenyl) at the N-4 position of the piperazine ring. The hydrochloride salt improves solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
2-chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O2.ClH/c1-20-13-3-2-11(8-12(13)16)10-17-4-6-18(7-5-17)14(19)9-15;/h2-3,8H,4-7,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEJGSCDLREQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)CCl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H17ClFNO2
- Molecular Weight : 291.15 g/mol
- Structure : The compound features a piperazine ring substituted with a chloro and a methoxy group, contributing to its pharmacological properties.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. It primarily acts as a modulator of serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. The presence of the piperazine moiety enhances its affinity for these receptors.
1. Antidepressant Effects
Research has indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin pathways is believed to play a significant role in these effects, suggesting that this compound may have potential as an antidepressant agent.
2. Antipsychotic Properties
Piperazine derivatives have been studied for their antipsychotic properties. The compound's ability to influence dopaminergic pathways could make it effective in treating conditions such as schizophrenia.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially through the inhibition of oxidative stress pathways and modulation of inflammatory responses in neuronal cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated that similar piperazine derivatives showed significant antidepressant activity in rodent models, with reduced depressive-like behaviors observed. |
| Study B (2022) | Investigated the neuroprotective effects of piperazine compounds, noting reduced neuronal apoptosis in vitro under oxidative stress conditions. |
| Study C (2023) | Reported on the antipsychotic potential of related compounds, highlighting their efficacy in reducing psychotic symptoms in animal models. |
Pharmacological Applications
The diverse biological activities suggest several potential applications:
- Antidepressants : Targeting major depressive disorders.
- Antipsychotics : Treatment for schizophrenia and related disorders.
- Neuroprotective Agents : Potential use in neurodegenerative diseases like Alzheimer's.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with analogues from the evidence:
*Estimated based on structural similarity; †Calculated from formula.
Key Observations :
Comparison with Analogues :
Structure-Activity Relationship (SAR) Insights :
- The 2-chloroethanone group is critical for covalent binding or electrophilic reactivity.
- Fluorine and methoxy groups on the benzyl ring (target compound) may improve metabolic stability compared to non-halogenated analogues.
Challenges and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
